4-(4-chlorophenoxy)-N-(2-phenylethyl)butanamide
Overview
Description
4-(4-chlorophenoxy)-N-(2-phenylethyl)butanamide is an organic compound that features a chlorophenoxy group and a phenylethyl group attached to a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenoxy)-N-(2-phenylethyl)butanamide typically involves the following steps:
Formation of 4-chlorophenoxybutanoic acid: This can be achieved by reacting 4-chlorophenol with butyric acid under acidic conditions.
Amidation: The 4-chlorophenoxybutanoic acid is then reacted with 2-phenylethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired amide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenoxy)-N-(2-phenylethyl)butanamide can undergo various chemical reactions, including:
Oxidation: The phenyl and chlorophenoxy groups can be oxidized under strong oxidative conditions.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom in the chlorophenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
4-(4-chlorophenoxy)-N-(2-phenylethyl)butanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: It is explored for its potential use in the development of novel materials with specific properties.
Biological Studies: It is used in studies to understand its effects on biological systems and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenoxy)-N-(2-phenylethyl)butanamide involves its interaction with specific molecular targets. The phenylethyl group may interact with hydrophobic pockets in proteins, while the chlorophenoxy group can form hydrogen bonds or van der Waals interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(4-chlorophenoxy)-N-(2-phenylethyl)acetamide: Similar structure but with an acetamide group instead of a butanamide group.
4-(4-chlorophenoxy)-N-(2-phenylethyl)propionamide: Similar structure but with a propionamide group instead of a butanamide group.
Uniqueness
4-(4-chlorophenoxy)-N-(2-phenylethyl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The butanamide backbone provides a different spatial arrangement and flexibility compared to its analogs, potentially leading to unique interactions with biological targets.
Properties
IUPAC Name |
4-(4-chlorophenoxy)-N-(2-phenylethyl)butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2/c19-16-8-10-17(11-9-16)22-14-4-7-18(21)20-13-12-15-5-2-1-3-6-15/h1-3,5-6,8-11H,4,7,12-14H2,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMDXTIVZXBRRHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CCCOC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47197199 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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